Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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Overview
Description
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate, which is then cyclized with a suitable aldehyde to yield the desired pyrazolo[4,3-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[4,3-c]pyridine core, potentially altering its electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazolo[4,3-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on different biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
- 3-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
Uniqueness
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate stands out due to its specific ethyl ester functional group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new derivatives with tailored properties for specific applications.
Biological Activity
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS: 1355740-34-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15N3O2
- Molecular Weight : 195.25 g/mol
- Structure : The compound features a pyrazolo[4,3-c]pyridine core, which is significant for its biological activity.
Pharmacological Properties
This compound has shown various biological activities in recent studies:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit potential anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines and induce apoptosis through different mechanisms .
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
- Dopamine Receptor Modulation : There is emerging evidence that compounds related to ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can act as modulators of dopamine receptors. This could have implications for treating neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. A study on the structure-activity relationship revealed that specific substitutions on the pyrazolo ring can enhance potency against certain biological targets .
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that it interacts with specific receptors or enzymes involved in cellular signaling pathways. For example:
- Inhibition of Protein-Protein Interactions (PPIs) : Recent research has identified this compound as an inhibitor of PEX14–PEX5 protein-protein interactions, which are crucial for cellular processes like peroxisome biogenesis .
Study 1: Anticancer Effects
In a study examining the anticancer effects of pyrazolo[4,3-c]pyridines, this compound was found to inhibit the growth of several cancer cell lines. The study reported a significant decrease in cell viability at concentrations ranging from 10 to 50 µM over 48 hours .
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound revealed its potential as a dopamine receptor modulator. The study demonstrated that it could selectively activate certain dopamine pathways while inhibiting others, suggesting a possible therapeutic application in treating conditions like schizophrenia or Parkinson's disease .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)8-5-11-4-7-6-13(2)12-9(7)8/h6,8,11H,3-5H2,1-2H3 |
InChI Key |
XFPZNIJRWXIUAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC2=CN(N=C12)C |
Origin of Product |
United States |
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